(S)-crizotinib
Descripción general
Descripción
(S)-Crizotinib is a small molecule inhibitor of ALK, ROS1, and MET receptor tyrosine kinases (RTKs). It is a potent inhibitor of these three RTKs and is used for the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Crizotinib is an inhibitor of the oncogenic fusion proteins formed by the EML4-ALK and ROS1-ALK rearrangements. Crizotinib has also been used to treat other types of cancer, such as neuroblastoma, inflammatory myofibroblastic tumor, and mesothelioma.
Aplicaciones Científicas De Investigación
Treatment of Non-Small-Cell Lung Cancer (NSCLC) : Crizotinib has been found effective for patients with advanced anaplastic lymphoma kinase (ALK)-rearranged NSCLC. Studies show systemic and intracranial disease control in patients who were ALK inhibitor naive with brain metastases (Costa et al., 2015).
Overcoming Clinical Resistance : Research has been conducted to design potent and selective inhibitors to overcome clinical resistance to crizotinib in patients, particularly those with ALK mutations resistant to initial treatment (Huang et al., 2014).
Application in Other Tumor Types : Crizotinib has been developed as an inhibitor in other tumor types driven by alterations in ALK and MET, and also shows efficacy as a ROS1 inhibitor in ROS1-rearranged NSCLC (Ou et al., 2012).
Diagnostic Assays for ALK Rearrangement : Studies have been done on diagnostic assays, including ALK FISH, to ensure identification of patients most likely to benefit from crizotinib treatment in cases like advanced NSCLC (Shaw et al., 2011).
Enhancing Crizotinib Delivery to the Brain : Research shows that coadministration of the dual ABCB1/ABCG2 inhibitor elacridar can increase crizotinib's oral availability and delivery to the brain, potentially enhancing therapeutic efficacy against brain metastases in NSCLC patients (Tang et al., 2014).
Reversal of Multidrug Resistance in Cancer Cells : Crizotinib has been assessed for its ability to reverse multidrug resistance in cancer cells, offering a potential pathway for treating resistant forms of cancer (Zhou et al., 2012).
Treatment of ROS1-Rearranged Lung Cancer : Crizotinib shows marked antitumor activity in patients with advanced ROS1-rearranged NSCLC (Shaw et al., 2014).
Resistance Mechanisms and Molecular Analysis : Studies have focused on understanding resistance mechanisms to crizotinib and identifying gene mutations associated with resistance, providing insights into the development of next-generation treatments (Wei et al., 2018).
Propiedades
IUPAC Name |
3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFNKAUNYNJU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-crizotinib |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.